molecular formula C18H16ClN3O3S B2920200 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone CAS No. 2034557-67-8

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Cat. No. B2920200
CAS RN: 2034557-67-8
M. Wt: 389.85
InChI Key: JFJZUZDONSUTTK-UHFFFAOYSA-N
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Description

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C18H16ClN3O3S and its molecular weight is 389.85. The purity is usually 95%.
BenchChem offers high-quality (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure Exploration

Research on isomorphous structures related to the specified compound, including variants with methyl- and chloro-substituted heterocycles, reveals their compliance with the chlorine-methyl exchange rule. Such studies often encounter challenges due to structural disorder, impacting the automatic detection of isomorphism in data-mining processes (Swamy et al., 2013).

Structural and Theoretical Studies

The structural characterization of related compounds, such as [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, involves extensive spectroscopic techniques and X-ray diffraction studies. These studies provide insights into the molecular conformation and intermolecular interactions, which are further quantified using Hirshfeld surface analysis and energy framework analysis (Karthik et al., 2021).

Synthesis and Evaluation

The synthesis and evaluation of structurally similar compounds, such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, demonstrate their potential for antiproliferative activity. Such compounds are typically characterized using various spectroscopic methods and assessed for their stability and interactions in the solid state (Prasad et al., 2018).

Biological Evaluation and Docking Studies

Biological evaluation of novel compounds, including their antiinflammatory and antibacterial activities, often involves in vivo and in vitro testing. Additionally, in silico studies, such as molecular docking, can predict the compounds' interaction with biological targets and their potential therapeutic applications (Ravula et al., 2016).

properties

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c19-13-11-20-6-3-15(13)24-12-4-7-22(8-5-12)18(23)14-10-16(25-21-14)17-2-1-9-26-17/h1-3,6,9-12H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJZUZDONSUTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

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